6-(Trifluoromethyl)pyrazine-2-carbaldehyde
Description
Significance in Advanced Organic Synthesis
In advanced organic synthesis, trifluoromethylated pyrazine (B50134) derivatives serve as versatile intermediates for the construction of more complex molecules. acs.org The presence of the trifluoromethyl group can direct the regioselectivity of subsequent reactions and can be crucial for the biological activity of the final product. mdpi.com Synthetic chemists utilize these compounds in a variety of reactions to create novel structures with potential applications in pharmaceuticals and agrochemicals. researchoutreach.org The synthesis of these derivatives often involves multi-step processes, starting from readily available precursors. acs.org
Role in Material Science Applications
While specific applications of 6-(Trifluoromethyl)pyrazine-2-carbaldehyde in material science are not extensively documented, the broader class of fluorinated heterocyclic compounds is gaining attention in this field. The introduction of fluorine atoms can enhance thermal stability, and modify the electronic properties of organic materials. These characteristics are desirable for the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices. The electron-withdrawing nature of the trifluoromethyl group can be exploited to tune the photophysical properties of pyrazine-based materials.
Overview of Aldehyde Functionality in Heterocyclic Chemical Research
The aldehyde functional group (-CHO) is a cornerstone of organic synthesis due to its reactivity and versatility. chemistrytalk.orgwikipedia.org In heterocyclic chemistry, an aldehyde group attached to the ring, as in this compound, acts as a handle for a wide array of chemical transformations. mdpi.com It can be readily converted into other functional groups or used in condensation reactions to build larger, more complex molecular architectures. nih.gov The aldehyde's electrophilic carbon atom is a key site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Interactive Data Table: Properties of Related Pyrazine Compounds
Below is a table summarizing some of the known properties of compounds structurally related to this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(Trifluoromethyl)pyrazine (B1318962) | 61655-67-2 | C5H3F3N2 | 148.09 |
| Pyrazine-2-carbaldehyde (B1279537) | 5780-66-5 | C5H4N2O | 108.10 |
| 6-(Trifluoromethyl)pyridine-2-carboxaldehyde | 131747-65-4 | C7H4F3NO | 175.11 |
Research Findings on Trifluoromethyl Pyrazine Derivatives
Research into trifluoromethyl pyrazine derivatives has yielded a wealth of information regarding their synthesis and reactivity. For instance, various synthetic routes have been developed to introduce the trifluoromethyl group onto the pyrazine core. acs.org These methods often employ specialized fluorinating agents and require careful control of reaction conditions.
Studies have also explored the chemical behavior of these compounds in various reactions. The electron-deficient nature of the pyrazine ring, amplified by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution. This reactivity has been exploited to introduce a diverse range of substituents onto the pyrazine scaffold. nih.gov
Furthermore, the aldehyde functionality in compounds like this compound opens up avenues for derivatization. For example, it can undergo Wittig reactions to form alkenes, reductive amination to produce amines, and oxidation to yield carboxylic acids. These transformations provide access to a wide array of new pyrazine derivatives with potentially interesting biological or material properties.
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)pyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOBVJBWSNDFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Trifluoromethyl Pyrazine 2 Carbaldehyde
Strategic Approaches to Pyrazine (B50134) Ring Formation
The formation of the pyrazine ring is a foundational step in the synthesis of 6-(trifluoromethyl)pyrazine-2-carbaldehyde. This is typically achieved through cyclization and condensation reactions, which can be adapted to incorporate the required substituents.
Cyclization reactions are a cornerstone of pyrazine synthesis, often involving the formation of a dihydropyrazine (B8608421) intermediate followed by oxidation to the aromatic pyrazine. A common and effective method is the reaction of an α-aminocarbonyl compound with another equivalent of itself or a different α-aminocarbonyl compound. These reactions are often complex, but they provide a direct route to the pyrazine core. The thermal degradation of amino acids like serine and threonine can also lead to the formation of pyrazine derivatives through the generation of α-aminocarbonyl intermediates.
Another significant cyclization strategy involves the reaction of α-haloketones with ammonia, which proceeds through an aminoketone intermediate that then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring. This method, known as the Staedel–Rugheimer pyrazine synthesis, is one of the oldest yet still relevant approaches to pyrazine synthesis. chemicalbook.com
| Cyclization Strategy | Reactants | Key Intermediates | Final Product |
| Self-condensation | α-Aminocarbonyl compounds | Dihydropyrazine | Pyrazine |
| Staedel–Rugheimer | α-Haloketone and ammonia | Aminoketone | Pyrazine |
Condensation reactions provide a versatile and widely employed route to the pyrazine ring system. The most common pathway involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. slideshare.net This reaction is often catalyzed by acid and proceeds through a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine. The choice of oxidizing agent can vary, with common examples including copper(II) oxide or manganese dioxide.
This approach is particularly amenable to the synthesis of substituted pyrazines, as the desired substituents can be present on either the dicarbonyl or the diamine precursor. For the synthesis of a trifluoromethylated pyrazine, a trifluoromethyl-containing 1,2-dicarbonyl compound could be condensed with glyoxal (B1671930) or a related 1,2-diamine.
| Condensation Reactants | Catalyst/Oxidant | Intermediate | Product Type |
| 1,2-Dicarbonyl and 1,2-Diamine | Acid catalyst, Oxidizing agent (e.g., CuO) | Dihydropyrazine | Substituted Pyrazine |
Introduction of the Trifluoromethyl Moiety
The incorporation of a trifluoromethyl (CF3) group into the pyrazine ring is a critical step that significantly influences the compound's chemical and biological properties. This can be achieved either by direct trifluoromethylation of a pre-formed pyrazine ring or by utilizing building blocks that already contain the trifluoromethyl group.
Direct trifluoromethylation of a pyrazine ring can be a challenging yet efficient method. One approach involves the use of trifluoromethylating reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst. For instance, a halogenated pyrazine can serve as a precursor, where the halogen atom is displaced by the trifluoromethyl group through a nucleophilic substitution reaction, often catalyzed by copper salts.
Radical trifluoromethylation is another powerful strategy. Reagents like sodium triflinate (Langlois' reagent) can generate trifluoromethyl radicals, which can then react with the pyrazine ring. The regioselectivity of this reaction can be influenced by the substituents already present on the pyrazine core.
| Trifluoromethylation Strategy | Reagent | Substrate | Catalyst/Conditions |
| Nucleophilic Trifluoromethylation | TMSCF3 | Halogenated Pyrazine | Copper salts |
| Radical Trifluoromethylation | Sodium Triflinate | Pyrazine | Radical initiator |
A more convergent and often more regioselective approach involves the use of building blocks that already contain the trifluoromethyl group. These trifluorinated precursors can then be incorporated into the pyrazine ring through cyclization or condensation reactions.
For example, a trifluoromethyl-substituted 1,2-dicarbonyl compound can be condensed with a 1,2-diamine to directly form the trifluoromethylated pyrazine ring. A notable example is the synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, which is achieved through the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with ethylenediamine. acs.orgacs.org This method provides excellent control over the position of the trifluoromethyl group.
| Trifluorinated Building Block | Reaction Partner | Reaction Type | Product |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethylenediamine | Condensation/Cyclization | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate |
Integration of the Formyl Group
The final step in the synthesis of this compound is the introduction of the formyl (aldehyde) group at the C2 position. Several methods can be employed for this transformation.
One common method for the formylation of electron-rich aromatic and heteroaromatic rings is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and dimethylformamide (DMF), to introduce the formyl group. However, the electron-deficient nature of the pyrazine ring, further deactivated by the trifluoromethyl group, may render this reaction challenging.
A more versatile approach for such electron-deficient systems is ortho-lithiation followed by formylation. A directing group on the pyrazine ring can facilitate the deprotonation of the adjacent carbon atom by a strong base, such as lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with an electrophilic formylating agent, like DMF, to introduce the aldehyde group.
Alternatively, if a precursor such as ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate is synthesized, the formyl group can be introduced through a two-step process. First, the ester is reduced to the corresponding alcohol, (6-(trifluoromethyl)pyrazin-2-yl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH4). The resulting primary alcohol can then be oxidized to the aldehyde using a mild oxidizing agent, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), to yield the final product, this compound.
| Formylation Method | Reagents | Substrate | Key Features |
| Vilsmeier-Haack Reaction | POCl3, DMF | Trifluoromethylpyrazine | Suitable for electron-rich systems; may be challenging for pyrazines. |
| Ortho-lithiation/Formylation | Strong base (e.g., LDA), DMF | Substituted Trifluoromethylpyrazine | Requires a directing group for regioselectivity. |
| Reduction and Oxidation | 1. LiAlH42. MnO2 or PCC | Ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate | A reliable two-step sequence from the corresponding ester. |
Formylation Reactions in Pyrazine Systems
Direct formylation of the pyrazine ring is one possible approach to introduce the carbaldehyde functionality. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govrsc.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). rsc.org
The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. adichemistry.com
However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the potent electron-withdrawing nature of the trifluoromethyl group at the 6-position. Consequently, the pyrazine ring in a potential starting material like 2-(trifluoromethyl)pyrazine (B1318962) would be highly deactivated towards electrophilic aromatic substitution. Therefore, the Vilsmeier-Haack reaction is expected to be challenging for this substrate, likely resulting in low yields or requiring harsh reaction conditions.
Table 1: Hypothetical Reaction Conditions for Vilsmeier-Haack Formylation
| Parameter | Condition | Rationale |
| Reagents | DMF, POCl₃ | Standard reagents for generating the Vilsmeier reagent. |
| Solvent | DMF (as reagent and solvent) | Common practice for this reaction. |
| Temperature | Elevated (e.g., 80-120 °C) | To overcome the high deactivation of the pyrazine ring. |
| Reaction Time | Prolonged (e.g., 12-24 hours) | To allow for the slow electrophilic substitution to occur. |
| Work-up | Aqueous base (e.g., NaHCO₃, NaOH) | To hydrolyze the iminium intermediate to the aldehyde. |
Precursor-Based Synthesis of Carbaldehyde Functionality
One of the most effective precursor-based methods is the reduction of a nitrile. The synthesis of 6-(trifluoromethyl)pyrazine-2-carbonitrile (B3229416) can serve as a key intermediate. This nitrile can then be selectively reduced to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, as it can reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous work-up. organic-synthesis.commasterorganicchemistry.com Careful control of the reaction temperature is crucial to prevent over-reduction to the primary amine. masterorganicchemistry.com
Another viable precursor is the corresponding alcohol, (6-(trifluoromethyl)pyrazin-2-yl)methanol. This alcohol can be oxidized to the desired aldehyde using a variety of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are commonly employed for the oxidation of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid.
A third precursor-based route could involve the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride. For instance, ethyl 6-(trifluoromethyl)pyrazine-2-carboxylate could be reduced to the aldehyde using DIBAL-H at low temperatures.
Optimization of Synthetic Reaction Conditions
The successful synthesis of this compound hinges on the careful optimization of the chosen reaction conditions. This is particularly critical for precursor-based methods to maximize yield and purity.
For the DIBAL-H reduction of 6-(trifluoromethyl)pyrazine-2-carbonitrile, several parameters must be precisely controlled. organic-synthesis.com
Table 2: Key Parameters for Optimization of DIBAL-H Reduction
| Parameter | Range/Options | Effect on Reaction |
| Temperature | -78 °C to -60 °C | Crucial for preventing over-reduction to the amine. organic-synthesis.commasterorganicchemistry.com |
| DIBAL-H Stoichiometry | 1.0 to 1.5 equivalents | A slight excess may be needed for complete conversion, but a large excess increases the risk of over-reduction. |
| Solvent | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF) | Can influence solubility and reaction rate. Anhydrous conditions are essential. |
| Reaction Time | 1 to 4 hours | Monitored by techniques like TLC or LC-MS to determine the point of maximum aldehyde formation before significant side-product accumulation. |
| Quenching Method | Methanol (B129727), Rochelle's salt | Proper quenching is necessary to hydrolyze the intermediate imine to the aldehyde and to safely decompose excess DIBAL-H. organic-synthesis.com |
In the case of the oxidation of (6-(trifluoromethyl)pyrazin-2-yl)methanol, the choice of the oxidizing agent is a primary consideration.
Table 3: Comparison of Oxidizing Agents for Alcohol to Aldehyde Conversion
| Oxidizing Agent | Typical Solvent | Advantages | Disadvantages |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Reliable and selective for primary alcohols. | Chromium-based reagent, which raises environmental and disposal concerns. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Mild conditions, high yields, and short reaction times. | Can be shock-sensitive and relatively expensive. |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM), Hexane, Acetone | Mild and selective for allylic, benzylic, and propargylic alcohols. The pyrazinyl methanol is activated and suitable. | Requires a large excess of the reagent and can have variable activity. |
Further optimization for the oxidation reaction would involve adjusting the temperature, typically between 0 °C and room temperature, and the reaction time to ensure complete conversion of the starting material while minimizing the formation of impurities.
Chemical Transformations and Derivatization of 6 Trifluoromethyl Pyrazine 2 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The formyl group attached to the pyrazine (B50134) ring is the primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is typical of aromatic aldehydes but is influenced by the electron-withdrawing nature of the pyrazine ring and the trifluoromethyl substituent.
Condensation Reactions with Amines and Related Nucleophiles
The aldehyde function of 6-(Trifluoromethyl)pyrazine-2-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reversible reaction is fundamental in organic synthesis and typically requires the removal of water to drive the equilibrium toward the product. elsevierpure.com The resulting imine can be a stable final product or an intermediate for further transformations.
One of the most valuable applications of this initial condensation is in reductive amination. The in situ formation of the imine, followed by its reduction with a suitable hydride agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), provides a direct route to secondary amines. researchgate.netwur.nl This two-step, one-pot procedure is highly efficient for creating C-N bonds. researchgate.net
The general scheme for these reactions is as follows:
Imine Formation: The pyrazine aldehyde reacts with a primary amine (R-NH₂) to form a pyrazinylmethanimine.
Reductive Amination: The intermediate imine is reduced to yield a (pyrazin-2-ylmethyl)amine derivative.
Various conditions can be employed for these transformations, including mechanochemical methods where reactants are ground together without solvent, often leading to high yields in short reaction times. nih.gov
| Reaction Type | Reactant | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | Acid/Base catalyst, Dehydrating agent | N-((6-(trifluoromethyl)pyrazin-2-yl)methylene)amine |
| Reductive Amination | Primary/Secondary Amine | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | N-((6-(trifluoromethyl)pyrazin-2-yl)methyl)amine |
Oxidation and Reduction Pathways of the Formyl Group
The aldehyde group can be readily manipulated through oxidation and reduction, providing access to key synthetic intermediates.
Oxidation: The formyl group of this compound can be oxidized to the corresponding carboxylic acid, yielding 6-(Trifluoromethyl)pyrazine-2-carboxylic acid. Standard oxidizing agents are effective for this transformation. For the constitutional isomer, 5-(trifluoromethyl)pyrazine-2-carbaldehyde, oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are used to achieve this conversion. This carboxylic acid is a versatile intermediate, particularly for the synthesis of amides and esters.
Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (6-(Trifluoromethyl)pyrazin-2-yl)methanol. This is typically accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective. The resulting alcohol can be used in subsequent reactions, for instance, as a precursor for ether synthesis or conversion to a leaving group for nucleophilic substitution.
| Transformation | Typical Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | 6-(Trifluoromethyl)pyrazine-2-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | (6-(Trifluoromethyl)pyrazin-2-yl)methanol |
Reactions of the Pyrazine Core
The pyrazine ring itself, particularly when substituted with halogens, can participate in important transformations for building molecular complexity.
Nucleophilic Substitution Reactions on Halogenated Pyrazine Precursors
The synthesis of this compound often proceeds from a halogenated precursor, such as 2-chloro-6-(trifluoromethyl)pyrazine. The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This allows for the introduction of various functionalities prior to the formation or unmasking of the aldehyde group.
The electron-withdrawing nature of the pyrazine nitrogens and the trifluoromethyl group facilitates the attack of nucleophiles on the carbon atom bearing the halogen. researchgate.net A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the chloride. wikipedia.org Furthermore, halogenated pyrazines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. acs.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized pyrazine cores that can later be converted to the target aldehyde.
Investigations into Ring Modifications and Transformations
While peripheral functionalization of the pyrazine ring is common, transformations that alter the core heterocyclic skeleton are less frequently documented for this specific compound. However, fundamental studies on the parent pyrazine ring have shown that it can undergo photochemical rearrangement. Upon irradiation with UV light, pyrazine can isomerize to pyrimidine (B1678525) through a process involving the transposition of ring atoms. nih.gov This type of skeletal rearrangement highlights a potential, albeit specialized, pathway for ring modification.
The concept of "skeletal editing," where one heterocycle is converted into another, is an emerging area in synthetic chemistry. researchgate.netyoutube.com For instance, methods have been developed to transform pyrimidines into pyrazoles. researchgate.net However, based on available literature, investigations into such ring-opening, -closing, or rearrangement reactions specifically for the 6-(trifluoromethyl)pyrazine system are not widely reported, indicating a potential area for future research.
Derivatization Strategies for Advanced Chemical Entities
This compound serves as a versatile starting point for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. baranlab.org The derivatization strategies primarily leverage the reactivity of the aldehyde group and the pyrazine core.
Key derivatization pathways include:
Formation of Heterocycles: The aldehyde can react with binucleophiles to construct new heterocyclic rings fused to or substituted on the pyrazine core.
Amide Bond Formation: Oxidation to the carboxylic acid, followed by coupling with amines, is a robust strategy for generating a library of pyrazine-2-carboxamides. These motifs are prevalent in biologically active compounds.
Carbon Chain Extension: The aldehyde can participate in classic C-C bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions to extend the carbon framework.
Cross-Coupling of Precursors: As mentioned, utilizing halogenated precursors for cross-coupling reactions allows for the introduction of aryl, alkyl, and alkynyl groups, which can be carried through to the final aldehyde product. acs.org
These strategies enable the systematic modification of the pyrazine scaffold, allowing for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability, which is crucial in the development of advanced chemical entities like new pharmaceuticals or agrochemicals.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sodium borohydride |
| Sodium triacetoxyborohydride |
| 6-(Trifluoromethyl)pyrazine-2-carboxylic acid |
| Potassium permanganate |
| Chromium trioxide |
| (6-(Trifluoromethyl)pyrazin-2-yl)methanol |
| Lithium aluminum hydride |
| 2-chloro-6-(trifluoromethyl)pyrazine |
| Pyrazine |
| Pyrimidine |
| Pyrazole |
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. For pyrazine (B50134) derivatives, DFT methods, particularly using functionals like B3LYP, have proven effective in predicting molecular properties that align well with experimental data. bendola.comijournalse.orgresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 6-(Trifluoromethyl)pyrazine-2-carbaldehyde, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. bendola.commahendrapublications.com The electron-withdrawing nature of the trifluoromethyl group and the aldehyde group significantly influences the geometry and electron distribution of the pyrazine ring. The optimized structure provides the foundation for all subsequent property calculations.
Table 1: Predicted Geometrical Parameters for Pyrazine Derivatives using DFT (Note: Data is representative of typical pyrazine structures calculated with DFT/B3LYP methods.)
| Parameter | Bond | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-C (ring) | ~1.39 - 1.40 Å | |
| C-N (ring) | ~1.33 - 1.34 Å | |
| C-CF₃ | ~1.50 Å | |
| Bond Angle | O=C-H | ~121° |
| C-C-N (ring) | ~122° | |
| N-C-N (ring) | ~116° |
Table 2: Key NBO Interactions in Substituted Pyrazine Systems (Note: Values are illustrative of typical stabilization energies found in similar molecules.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N₂ | π(C₁-C₂) | ~25.5 | π-conjugation |
| LP(1) O₁ | σ(C₇-H₁) | ~2.8 | Hyperconjugation |
| π(C₅-C₆) | π*(N₃-C₄) | ~20.1 | π-delocalization |
Frontier Molecular Orbital (HOMO-LUMO) analysis is essential for understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. chemicaljournal.orgresearchgate.net In molecules like this compound, the HOMO is typically distributed over the pyrazine ring, while the LUMO is often localized on the aldehyde group and the electron-withdrawing trifluoromethyl moiety, indicating these sites are susceptible to nucleophilic attack.
Table 3: Representative Frontier Orbital Energies for Pyrazine Derivatives
| Parameter | Computational Method | Energy (eV) |
| E(HOMO) | DFT/B3LYP/6-311G+(d) | -7.5 |
| E(LUMO) | DFT/B3LYP/6-311G+(d) | -3.2 |
| Energy Gap (ΔE) | DFT/B3LYP/6-311G+(d) | 4.3 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their UV-Visible absorption spectra. rsc.org By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can identify the nature of electronic transitions, such as n → π* or π → π*. For this compound, TD-DFT calculations can predict the absorption maxima (λmax) and explain how the electronic structure influences its optical properties. These calculations are crucial for understanding the photophysical behavior of the compound.
Implicit Solvation Models (e.g., Polarizable Continuum Model, PCM) for Solution-Phase Simulations
Experimental studies are often conducted in solution, where solvent molecules can significantly influence the properties of the solute. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to account for these solvent effects without the high computational cost of explicitly modeling individual solvent molecules. rsc.org By representing the solvent as a continuous dielectric medium, the PCM method allows for more accurate predictions of molecular properties, including optimized geometries, reaction energies, and electronic spectra, in a solvated environment, thus bridging the gap between theoretical calculations and experimental observations. rsc.org
Computational Predictions of Reaction Mechanisms and Selectivity
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net For this compound, computational studies can predict the mechanism of reactions involving the aldehyde group, such as nucleophilic additions or condensations. nih.govresearchgate.net By comparing the activation energies of different possible pathways, researchers can predict reaction selectivity and understand the role of catalysts. For example, studies on the reaction of pyrazine-2-carbaldehyde (B1279537) with hydrazine (B178648) have used DFT to investigate the sequence of addition and dehydration steps, providing detailed mechanistic insights. nih.govresearchgate.net
Table 4: Hypothetical Relative Free Energy Profile for a Nucleophilic Addition to the Aldehyde
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Aldehyde + Nucleophile | 0.0 |
| Transition State (TS1) | Nucleophilic attack on carbonyl C | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.7 |
| Transition State (TS2) | Proton transfer | +8.1 |
| Product | Addition product | -12.4 |
Research Applications and Future Directions in Fluorinated Pyrazine Chemistry
Role as Key Synthetic Intermediates in Fine Chemical Synthesis
6-(Trifluoromethyl)pyrazine-2-carbaldehyde is a valuable heterocyclic building block in the synthesis of fine chemicals, particularly for the agrochemical and pharmaceutical industries. nih.govtandfonline.commdpi.com The utility of this compound stems from the combination of two key structural features: the trifluoromethyl-pyrazine core and the reactive aldehyde functional group.
The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of molecules by altering their lipophilicity and electronic nature. nih.gov When attached to a pyrazine (B50134) ring, it creates a highly electron-deficient aromatic system that influences the reactivity of the entire scaffold. nih.gov Pyrazine derivatives are integral to a wide range of biologically active compounds. researchgate.net
The aldehyde group serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build more complex molecular architectures. These reactions include:
Condensation Reactions: The aldehyde can react with amines and active methylene compounds to form imines, enamines, and other carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the construction of larger heterocyclic systems.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives.
Nucleophilic Additions: Reactions with organometallic reagents, such as Grignard or organolithium reagents, allow for the introduction of various alkyl or aryl substituents.
A notable application of analogous trifluoromethyl-substituted heterocyclic aldehydes is their use in multicomponent reactions. For instance, substituted trifluoromethylpyrazole-4-carbaldehydes have been employed in one-pot procedures to construct complex fused heterocyclic systems like pyrazolo[4,3-c]pyridines. nih.gov This highlights the potential of this compound to serve as a key starting material in efficient, diversity-oriented synthesis campaigns for the discovery of new bioactive molecules. The compound's structure is analogous to key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which is a crucial precursor in the synthesis of numerous crop protection products. nih.govresearchgate.net
Contributions to Advanced Materials Science
The unique electronic and structural properties of this compound make it a promising candidate for the development of novel organic materials with tailored functionalities.
The incorporation of fluorine into organic materials can dramatically alter their physical and chemical properties, leading to enhanced thermal stability, chemical resistance, and specific electronic characteristics. While pyrazine-based polymers have been synthesized for applications such as heavy metal sequestration, the introduction of a trifluoromethyl group offers a pathway to advanced fluorinated materials. researchgate.net The strong electron-withdrawing nature of the CF3 group can modify the polymer's electronic bandgap, solubility, and surface properties. The aldehyde functionality provides a convenient point for polymerization, enabling the synthesis of fluorinated polyimines, polyamines (after reductive amination), or other condensation polymers.
Crystal engineering focuses on the rational design of solid-state structures with desired properties, guided by an understanding of intermolecular interactions. Fluorinated organic compounds are of particular interest in this field because fluorine can act as a "steering group" to direct crystal packing. rsc.org The this compound molecule possesses several features conducive to forming ordered supramolecular assemblies:
Hydrogen Bonding: While the molecule itself is not a strong hydrogen bond donor, derivatives formed from the aldehyde group (e.g., alcohols or amides) can participate in robust hydrogen bonding networks.
Coordination Chemistry: The two nitrogen atoms of the pyrazine ring are excellent coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com
Fluorine-Involved Interactions: The trifluoromethyl group can participate in non-covalent interactions such as C–H···F and F···F contacts, which, although often considered weak, can be decisive in controlling the final solid-state architecture. researchgate.netrsc.org
These interactions can be leveraged to construct porous materials for gas storage, materials with specific electronic properties, or chiral structures from achiral building blocks. mdpi.com
The electron-deficient nature of the pyrazine ring, amplified by the trifluoromethyl substituent, makes this scaffold highly suitable for use in optoelectronic materials. These materials are often based on a "push-pull" architecture, where electron-donating and electron-accepting moieties are linked to facilitate intramolecular charge transfer (ICT), a key process in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Research on related trifluoromethyl-substituted heterocyclic systems has demonstrated their potential. For example, newly synthesized 6-CF3-1H-pyrazolo[3,4-b]quinolines have been investigated as emitters in OLEDs and as donor materials in OPV devices. mdpi.comresearchgate.net These studies reveal that the trifluoromethyl group effectively tunes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge injection, transport, and light emission or charge separation.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Level | -5.75 eV | Energy level for hole injection/transport. |
| LUMO Level | -2.73 eV | Energy level for electron injection/transport. |
| Optical Band Gap (Eg) | 3.02 eV | Determines the energy of absorbed/emitted photons. |
| Emission Wavelength (λem) | 506 nm (Bluish-Green) | The color of light produced in an OLED. |
| Maximum Brightness (OLED) | ~1436.0 cd/m² | Luminance achieved by the OLED device. mdpi.comresearchgate.net |
| Current Efficiency (OLED) | 1.26 cd/A | Efficiency of converting electrical current to light. mdpi.comresearchgate.net |
Data sourced from studies on analogous trifluoromethyl-substituted pyrazoloquinoline systems. mdpi.comresearchgate.net
The aldehyde group on this compound provides a reactive site to incorporate this electron-accepting core into larger π-conjugated systems, making it a valuable building block for designing next-generation organic electronic materials.
Methodological Advancements in Analytical Chemistry
The accurate separation and quantification of this compound and its derivatives are essential for reaction monitoring, purity assessment, and quality control. Chromatographic techniques are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of heterocyclic aldehydes. For this compound, reversed-phase HPLC is the most common approach. nih.gov
Derivatization: A standard and highly sensitive method for quantifying aldehydes involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). researchgate.netauroraprosci.com The resulting hydrazone is strongly chromophoric, allowing for sensitive detection by UV-Vis spectroscopy at wavelengths around 360 nm. auroraprosci.com
Separation: The separation is typically achieved on octadecyl silica (C18) columns using a mobile phase consisting of a mixture of acetonitrile and water. nih.govauroraprosci.com Isocratic or gradient elution can be employed to optimize the separation from starting materials, impurities, and other reaction products.
Detection: Besides UV-Vis, HPLC can be coupled with mass spectrometry (LC-MS) for definitive identification and quantification, which is particularly useful in complex matrices. nih.gov
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like pyrazines.
Separation: Analysis is typically performed on capillary columns with a variety of stationary phases. Non-polar columns (e.g., DB-1, ZB-5MS) or more polar columns (e.g., DB-WAX) can be used, with the choice depending on the specific separation required. nih.govnih.gov The use of retention indices (RIs) is often crucial for the unambiguous identification of pyrazine isomers, whose mass spectra can be very similar. nih.gov
Detection: Mass spectrometry (MS) is the detector of choice (GC-MS), providing both high sensitivity and structural information for confident peak identification. nih.govsigmaaldrich.com The fragmentation patterns of the pyrazine ring and its substituents can be used for structural elucidation.
| Technique | Column Type | Mobile Phase / Carrier Gas | Common Detection Method | Notes |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water mixture | UV-Vis (360 nm after DNPH derivatization) | Excellent for quantification and analysis of non-volatile derivatives. auroraprosci.com |
| UPLC-MS/MS | Reversed-Phase C18 | Acetonitrile/Water with formic acid | Tandem Mass Spectrometry (MS/MS) | Offers high sensitivity and selectivity for complex samples. nih.gov |
| GC-MS | Polar (e.g., DB-WAX) or Non-polar (e.g., DB-5) capillary | Helium | Mass Spectrometry (EI mode) | Ideal for volatile pyrazines; Retention Indices aid identification. nih.govnih.gov |
Spectroscopic Analytical Methods for Pyrazine Aldehydes
The characterization of pyrazine aldehydes, including fluorinated derivatives like this compound, relies on a suite of spectroscopic techniques to elucidate their molecular structure and confirm their identity. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for structural analysis. In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals reveal the arrangement of hydrogen atoms within the molecule. For a compound like this compound, distinct signals would be expected for the aldehyde proton and the protons on the pyrazine ring. Furthermore, ¹⁹F NMR is particularly crucial for fluorinated compounds, providing direct information about the trifluoromethyl group. nih.gov For instance, in related trifluoromethoxy-substituted pyrazines, the CF₃ group exhibits a characteristic singlet in the ¹⁹F NMR spectrum. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a pyrazine aldehyde would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other characteristic peaks would correspond to C-H bonds on the aromatic ring and the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful technique for both identification and quantification. MS provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum offers further structural clues, acting as a molecular fingerprint. For pyrazine derivatives, GC-MS is a standard method for analysis, particularly for volatile compounds. nih.gov
Density Functional Theory (DFT) Calculations: Modern analytical studies often supplement experimental data with theoretical calculations. DFT can be used to predict the optimized molecular geometry and spectroscopic properties (like NMR chemical shifts and IR vibrational frequencies) of pyrazine derivatives. bendola.com These calculated values can then be compared with experimental results to confirm the proposed structure. bendola.com
| Spectroscopic Technique | Information Provided | Relevance for this compound |
| ¹H NMR | Position and connectivity of hydrogen atoms. | Identifies aldehyde and pyrazine ring protons. |
| ¹³C NMR | Carbon framework of the molecule. | Confirms the number and type of carbon atoms. |
| ¹⁹F NMR | Presence and environment of fluorine atoms. nih.gov | Directly detects and characterizes the -CF₃ group. nih.gov |
| IR Spectroscopy | Identification of functional groups. | Confirms the presence of the aldehyde (C=O) and trifluoromethyl (C-F) groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. nih.gov | Determines the exact mass and provides structural confirmation. nih.gov |
| DFT Calculations | Predicted structure and spectroscopic data. bendola.com | Corroborates experimental findings for structural validation. bendola.com |
Solid-Phase Microextraction (SPME) Applications in Volatile Compound Analysis
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds, including pyrazines, from various matrices. scispace.com When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a highly sensitive method for analysis. nih.govnih.gov The headspace SPME (HS-SPME) variant is particularly effective for analyzing volatile compounds like pyrazine aldehydes in solid or liquid samples. researchgate.net
In a typical HS-SPME procedure, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. scispace.com Volatile analytes, such as pyrazines, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. scispace.com After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the hot injector of a GC, where the analytes are thermally desorbed for separation and detection. mdpi.com
The efficiency of the extraction process is dependent on several factors, including the type of fiber coating, extraction time, and temperature. nih.govmdpi.com Various fiber coatings are available, and the choice depends on the polarity and volatility of the target analytes. For pyrazine analysis, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have proven to be highly effective due to their ability to adsorb a wide range of volatile compounds. nih.govresearchgate.net
Optimization of SPME parameters is critical for achieving high sensitivity and accuracy. nih.gov Studies on pyrazine extraction have systematically investigated variables to determine the optimal conditions for analysis.
| Parameter | Typical Range/Value | Effect on Extraction | Source |
| Fiber Coating | DVB/CAR/PDMS, CAR/PDMS | Selectivity and capacity for adsorbing pyrazines. | nih.gov, researchgate.net |
| Extraction Temperature | 40°C - 90°C | Affects analyte volatility and partitioning into the headspace. | researchgate.net |
| Extraction Time | 30 min - 65 min | Duration required to reach equilibrium between sample, headspace, and fiber. | researchgate.net |
| Sample Pre-incubation | 20 min @ 80°C | Facilitates the release of volatile compounds from the sample matrix. | mdpi.com |
| Desorption Time | 5 min - 80 s | Time in the GC injector to ensure complete transfer of analytes from the fiber. | mdpi.com, researchgate.net |
This methodology has been successfully applied to identify numerous pyrazine compounds in complex matrices like food and beverages. scispace.comnih.gov The limits of detection (LODs) for pyrazines using HS-SPME-GC-MS can be in the low nanogram-per-gram (ng/g) range, demonstrating the technique's high sensitivity. nih.govmdpi.com
Emerging Research Areas for this compound Derivatives
The unique chemical properties imparted by the trifluoromethyl (-CF₃) group make this compound a valuable scaffold for developing novel derivatives with potential applications in medicinal chemistry and agrochemicals. nih.govnih.gov The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of new compounds.
Medicinal Chemistry: The trifluoromethyl group is a privileged substituent in drug design. nih.gov Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Research in this area focuses on synthesizing derivatives of this compound to create new chemical entities. For example, the aldehyde can be converted into hydrazones, which are known to possess antimicrobial properties. researchgate.net Other transformations, such as reductive amination to form amines or oxidation to carboxylic acids, can generate key intermediates for more complex drug-like molecules.
Agrochemicals: Trifluoromethyl-substituted heterocycles are a cornerstone of modern agrochemical research, appearing in numerous herbicides, fungicides, and insecticides. nih.gov The pyrazine ring itself is a well-established pharmacophore in this field. Derivatives of this compound are being explored for the development of new crop protection agents. The synthetic utility of the aldehyde allows for its incorporation into larger molecular frameworks through reactions like Wittig olefination or condensation reactions to form imines and other heterocyclic systems.
Synthetic Methodologies: A significant area of research involves leveraging modern cross-coupling reactions to build molecular complexity. The pyrazine ring can be further functionalized using transition-metal-catalyzed reactions. For related trifluoromethoxy-substituted chloropyrazines, methods like Suzuki, Sonogashira, and Buchwald-Hartwig amination have been successfully employed to form new carbon-carbon and carbon-nitrogen bonds. nih.gov These synthetic strategies are directly applicable to derivatives of this compound, enabling the creation of novel substituted pyrazines for screening in various biological assays.
| Research Area | Key Transformations/Reactions | Potential Applications | Rationale |
| Medicinal Chemistry | Reductive amination, oxidation, hydrazone formation. researchgate.net | New therapeutic agents (e.g., antimicrobial, anti-tumor). nih.govresearchgate.net | The -CF₃ group enhances metabolic stability and binding affinity. nih.gov |
| Agrochemicals | Wittig reaction, condensation, cyclization. | Novel fungicides, herbicides, insecticides. nih.gov | Trifluoromethylpyridines and pyrazines are established motifs in active agro-ingredients. nih.gov |
| Advanced Synthesis | Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov | Creation of diverse chemical libraries for high-throughput screening. | Efficiently builds molecular complexity for discovering new bioactive compounds. nih.gov |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 6-(Trifluoromethyl)pyrazine-2-carbaldehyde?
- Answer: The compound can be synthesized via catalytic oxidation of methylpyrazine derivatives. For instance, benzylic oxidation of (aryl)(heteroaryl)methanes using molecular oxygen and transition-metal catalysts (e.g., Cu or Fe) yields aldehyde derivatives. Copper catalysts (e.g., CuCl₂) at 130°C promote bis-oxidation to form 6-(4-methylbenzoyl)pyrazine-2-carbaldehyde (61% yield), while FeCl₂·4H₂O selectively mono-oxidizes benzhydrylic methylene groups (57% yield) . Key steps include optimizing reaction temperature, catalyst loading, and solvent polarity.
Q. What analytical techniques are recommended for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm trifluoromethyl group presence and regioselectivity.
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) for molecular ion validation (e.g., m/z 349 [M⁺ + H] observed in pyrazine carboxamide analogs) .
- X-ray Crystallography: To resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding with carbonyl groups) .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties?
- Answer: The -CF₃ group enhances lipophilicity and metabolic stability via inductive electron withdrawal. Fluorine’s electronegativity reduces basicity of adjacent amines and increases resistance to oxidative degradation, critical for pharmacokinetic optimization in drug candidates .
Advanced Research Questions
Q. What mechanistic insights explain the chemoselectivity differences between Cu and Fe catalysts in synthesizing this compound?
- Answer: Copper catalysts (CuCl₂) favor bis-oxidation due to their higher redox potential, enabling sequential C–H activation at multiple methylene sites. In contrast, FeCl₂·4H₂O promotes mono-oxidation via a radical-mediated pathway, where steric hindrance limits further oxidation. Computational studies suggest Fe’s lower electrophilicity reduces over-oxidation .
Q. How can structural modifications of this compound improve its utility in medicinal chemistry?
- Answer:
- Schiff Base Formation: React the aldehyde with amines (e.g., hydrazides) to generate imine-linked prodrugs or metal-binding ligands (e.g., palladium complexes for DNA interaction studies) .
- Heterocyclic Functionalization: Incorporate into pyrrolopyrazine or triazolo-pyrazine scaffolds to enhance bioactivity (e.g., antibacterial or kinase inhibition) .
Q. What challenges arise in resolving contradictory data on reaction yields or byproduct formation?
- Answer: Contradictions often stem from:
- Catalyst Purity: Trace impurities (e.g., Fe³⁺ in FeCl₂) alter reaction pathways.
- Solvent Effects: Polar aprotic solvents (e.g., THF) favor coordination-stabilized intermediates, while nonpolar solvents promote radical pathways.
- Substrate Isomerism: Regioisomeric pyrazine precursors (e.g., 3- vs. 6-substituted) lead to divergent products. Validate via isotopic labeling or kinetic studies .
Methodological Recommendations
- Synthetic Optimization: Use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation.
- Purification: Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate aldehydes from keto-byproducts.
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
